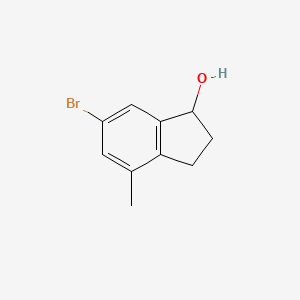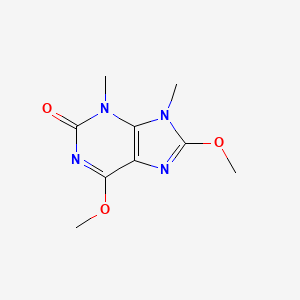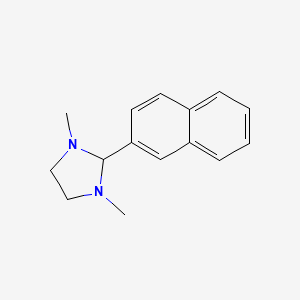
Trimethylsilyl benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bencilcarbamato de trimetilsililo: es un compuesto organosilícico con la fórmula molecular C11H17NO2Si . Se caracteriza por la presencia de un grupo trimetilsililo unido a una porción de bencilcarbamato. Este compuesto se utiliza a menudo en la síntesis orgánica y tiene aplicaciones en diversos campos como la química, la biología y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El bencilcarbamato de trimetilsililo se puede sintetizar mediante la reacción de bencilcarbamato con cloruro de trimetilsililo en presencia de una base como la trietilamina. La reacción suele proceder en condiciones suaves, y el producto se purifica mediante técnicas estándar como la destilación o la recristalización.
Métodos de producción industrial: En un entorno industrial, la producción de bencilcarbamato de trimetilsililo implica reacciones a gran escala utilizando sistemas automatizados para garantizar la coherencia y la eficiencia. El uso de reactivos de alta pureza y condiciones de reacción controladas es crucial para obtener un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: El bencilcarbamato de trimetilsililo experimenta diversas reacciones químicas, entre ellas:
Reacciones de sustitución: El grupo trimetilsililo puede ser reemplazado por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Hidrólisis: El compuesto se puede hidrolizar para producir bencilcarbamato y trimetilsilanol.
Oxidación y reducción: Aunque menos comunes, el compuesto puede experimentar reacciones de oxidación y reducción en condiciones específicas.
Reactivos y condiciones comunes:
Sustitución nucleófila: Se pueden utilizar reactivos como haluros o alcóxidos para reemplazar el grupo trimetilsililo.
Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis del bencilcarbamato de trimetilsililo.
Oxidación y reducción: Pueden ser necesarios agentes oxidantes o reductores fuertes para estas reacciones.
Principales productos formados:
Bencilcarbamato: Formado por hidrólisis.
Bencilcarbamatos sustituidos: Formados por reacciones de sustitución nucleófila.
Aplicaciones Científicas De Investigación
Química: El bencilcarbamato de trimetilsililo se utiliza como grupo protector para las aminas en la síntesis orgánica. Se puede instalar y eliminar fácilmente en condiciones suaves, lo que lo convierte en una herramienta valiosa para la síntesis de moléculas complejas.
Biología y medicina: En la investigación biológica, el bencilcarbamato de trimetilsililo se utiliza para modificar biomoléculas, mejorando su estabilidad y solubilidad. También se utiliza en el desarrollo de productos farmacéuticos, donde sirve como precursor para la síntesis de compuestos activos.
Industria: En el sector industrial, el bencilcarbamato de trimetilsililo se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para aplicaciones en revestimientos, adhesivos y selladores.
Mecanismo De Acción
El mecanismo de acción del bencilcarbamato de trimetilsililo implica la escisión del grupo trimetilsililo en condiciones específicas, liberando la porción activa de bencilcarbamato. Este proceso puede verse facilitado por condiciones ácidas o básicas, así como por la presencia de nucleófilos. El bencilcarbamato liberado puede luego interactuar con objetivos moleculares, como enzimas o receptores, para ejercer sus efectos.
Comparación Con Compuestos Similares
Compuestos similares:
Carbamato de trimetilsililo: Similar en estructura pero carece del grupo bencilo.
Bencilcarbamato: Carece del grupo trimetilsililo.
Carbamato de trimetilsililo y metilo: Contiene un grupo metilo en lugar de un grupo bencilo.
Singularidad: El bencilcarbamato de trimetilsililo es único debido a la presencia de ambos grupos, el trimetilsililo y el bencilcarbamato. Esta combinación imparte propiedades químicas específicas, como una mayor estabilidad y reactividad, lo que lo convierte en un compuesto versátil en diversas aplicaciones.
Propiedades
Número CAS |
89029-22-1 |
|---|---|
Fórmula molecular |
C11H17NO2Si |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
trimethylsilyl N-benzylcarbamate |
InChI |
InChI=1S/C11H17NO2Si/c1-15(2,3)14-11(13)12-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,12,13) |
Clave InChI |
IDTCHFIOEFACFT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)




![(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid](/img/structure/B11882555.png)

